4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl
Overview
Description
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
One notable method described for the synthesis of related compounds involves an efficient one-pot synthesis technique for 2-amino-4H-pyrans, highlighting their importance as intermediates in organic synthesis and their various biological activities. This method demonstrates the utility of such compounds in the synthesis of anti-cancer, antihypertensive, and coronary dilating agents, underscoring the relevance of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in medicinal chemistry and pharmaceutical research (Zonouzi, Kazemi, & Nezamabadi, 2006).
Applications in Heterocyclic Compound Synthesis
Research has developed methodologies for synthesizing spiro[isoquinoline-4,4′-pyran]-3-imines, utilizing similar compounds as precursors. This work indicates the potential of this compound in generating complex heterocyclic structures, which are valuable in the development of new therapeutic agents and materials science (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).
Structural and Molecular Characterization
Studies on similar compounds have focused on understanding their molecular structure and reactivity, such as the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, providing insights into the chemical behavior and potential applications of this compound in synthesizing novel compounds with biological activity (Mironovich & Shcherbinin, 2014).
Nonlinear Optical Properties
Research into the synthesis and characterization of specific compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has revealed significant nonlinear optical properties, suggesting potential applications of this compound in the field of materials science, particularly in the development of optical and photonic devices (Tamer et al., 2016).
Properties
IUPAC Name |
4-(3-tert-butylphenyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15;/h4-6,11H,7-10,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAIXNCASCIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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